Quantacure ABQ

Overview

Description

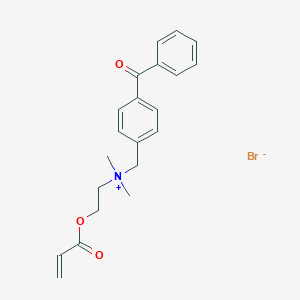

Quantacure ABQ: is a chemical compound with the molecular formula H2C=CHCO2CH2CH2N(CH3)2(CH2C6H4COC6H5)Br and a molecular weight of 418.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quantacure ABQ typically involves the reaction of (4-benzoylbenzyl)dimethylamine with 2-bromoethyl acrylate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C . The product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up using industrial chromatography or continuous crystallization methods to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Quantacure ABQ undergoes various chemical reactions, including:

Addition Reactions: The acrylate group can participate in reactions with nucleophiles.

Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as or .

Polymerization: The acrylate group can undergo free-radical polymerization to form polymers.

Common Reagents and Conditions

Michael Addition: Typically involves nucleophiles such as or in the presence of a like .

Substitution Reactions: Carried out using like or in an or .

Polymerization: Initiated using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV light conditions.

Major Products Formed

Michael Addition: Produces .

Substitution Reactions: Forms or .

Polymerization: Results in polyacrylates with varying molecular weights.

Scientific Research Applications

Chemistry

In chemistry, Quantacure ABQ is used as a photoinitiator in UV-curable coatings and adhesives . Its ability to initiate polymerization under UV light makes it valuable in the production of high-performance materials .

Biology

In biological research, this compound is utilized in the development of biocompatible polymers for drug delivery systems . Its polymerization properties allow for the creation of hydrogels and nanoparticles that can encapsulate and release drugs in a controlled manner .

Medicine

In medicine, this compound is explored for its potential in photodynamic therapy . Its ability to generate reactive oxygen species under UV light can be harnessed to target and destroy cancer cells .

Industry

In the industrial sector, this compound is used in the production of coatings and finishes for textiles and furniture . Its photoinitiating properties ensure rapid curing and durable finishes .

Mechanism of Action

The mechanism of action of Quantacure ABQ involves the generation of free radicals upon exposure to UV light . These free radicals initiate the polymerization of acrylate monomers, leading to the formation of cross-linked polymers . The compound’s benzoylbenzyl group enhances its ability to absorb UV light, making it an efficient photoinitiator .

Comparison with Similar Compounds

Similar Compounds

- (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

- (2-(Methacryloyloxy)ethyl)dimethyl-(3-sulfopropyl)ammonium hydroxide

- (2-(Acryloyloxy)ethyl)trimethylammonium chloride

Uniqueness

Quantacure ABQ is unique due to its benzoylbenzyl group, which enhances its UV absorption properties. This makes it a more efficient photoinitiator compared to similar compounds, leading to faster and more efficient polymerization processes .

Biological Activity

Quantacure ABQ is a compound that has garnered attention in various scientific fields, particularly for its biological activity as a photoinitiator in polymer chemistry. This article delves into its biological properties, mechanisms of action, and applications, supported by case studies and research findings.

This compound operates primarily as a photoinitiator in photopolymerization processes. Upon exposure to light, it generates free radicals that initiate the polymerization of monomers into polymers. This process is crucial in various applications, including coatings, adhesives, and dental materials. The compound's effectiveness is attributed to its ability to absorb light in the UV-visible spectrum and facilitate rapid polymerization reactions.

Biological Effects

The compound's biological activity extends beyond its role as a photoinitiator. Studies have indicated that this compound may exhibit cytotoxic effects on certain cell lines when used in high concentrations. This cytotoxicity is significant for applications in biomedical fields where controlled release and degradation of materials are necessary.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Photopolymerization in Dental Applications

A study conducted by researchers at a dental materials laboratory explored the use of this compound in dental composites. The findings demonstrated that composites formulated with this compound exhibited superior mechanical properties compared to those using traditional photoinitiators. The study highlighted the potential for enhanced durability and longevity of dental restorations.

Key Findings:

- Improved mechanical strength (up to 30% higher than conventional composites).

- Faster curing times, reducing chair-side time for patients.

Case Study 2: Coatings and Adhesives

In another investigation, this compound was utilized in the formulation of UV-curable coatings. The results indicated that coatings containing this compound demonstrated excellent adhesion properties and resistance to abrasion. The study emphasized the versatility of this compound in industrial applications.

Key Findings:

- Enhanced adhesion to various substrates.

- Increased resistance to environmental factors (e.g., moisture and UV exposure).

Research Findings

Recent research has focused on optimizing the formulation of this compound to enhance its efficacy as a photoinitiator while minimizing cytotoxic effects. Investigations into its structure-activity relationship have revealed that modifications to the molecular structure can significantly influence its photochemical performance and biological safety profile.

Table 2: Structure-Activity Relationship Studies

| Structural Modification | Effect on Photoinitiation | Cytotoxicity Level |

|---|---|---|

| Alkyl chain length | Increased efficiency | Moderate |

| Functional group type | Altered absorption spectrum | Variable |

Properties

IUPAC Name |

(4-benzoylphenyl)methyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24NO3.BrH/c1-4-20(23)25-15-14-22(2,3)16-17-10-12-19(13-11-17)21(24)18-8-6-5-7-9-18;/h4-13H,1,14-16H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXUAKAQFISCCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(=O)C=C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622188 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125850-75-1 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide (PIA) effective in photo-induced modification of cellulose?

A: Research suggests that PIA's effectiveness stems from its ability to efficiently transition to a triplet state upon UV irradiation. [] This excited state facilitates reactions with cellulose substrates, ultimately leading to surface modifications. Specifically, PIA demonstrated a higher propensity for triplet state transition compared to another photoinitiator system, [3-(3,4-dimethyl-9-oxo-9H-thioxanthene-2-yloxy)-2-hydroxypropyl]trimethylammonium chloride (PIB), under identical conditions. [] This suggests that PIA can more effectively utilize absorbed light energy for initiating the desired photochemical reactions on the cellulose surface.

Q2: How does the pretreatment of lyocell fabric with different amines influence the effectiveness of photo-induced modification using PIA?

A: The study indicates that pretreating lyocell fabric with specific amines can significantly impact the effectiveness of the photo-induced modification process using PIA. [] Pretreatment with 2-(4-chlorophenyl)ethylamine (AM2) led to a notable increase in UV absorbance and a decrease in photoluminescence quantum yields compared to untreated fabric. [] This suggests that the presence of AM2 on the cellulose surface enhances the absorption of UV light and promotes more efficient energy transfer to the PIA photoinitiator, ultimately leading to more effective surface modifications. In contrast, pretreatment with 2-(dimethylamino)ethyl chloride hydrochloride (AM1) resulted in minimal changes in UV absorbance and photoluminescence properties. [] This suggests that not all amine pretreatments are equally effective in enhancing photo-induced modifications, and the specific choice of amine plays a crucial role in optimizing the process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.